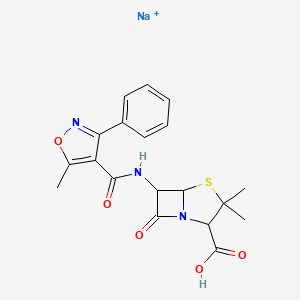
1-萘基 PP1
科学研究应用
1-萘基 PP1 被广泛应用于科学研究,特别是在化学、生物学、医学和工业领域。它的一些应用包括:
化学: 用作研究激酶活性和抑制的工具。
生物学: 用于细胞信号传导研究,以研究特定激酶在细胞过程中的作用。
医学: 在靶向参与癌症等疾病的特定激酶方面具有潜在的治疗应用。
工业: 用于开发用于药物应用的激酶抑制剂
作用机制
1-萘基 PP1 通过选择性抑制 src 家族激酶和蛋白激酶 D 来发挥其作用。它与这些激酶的活性位点结合,阻止它们的磷酸化活性。 这种抑制会破坏下游信号通路,导致各种细胞效应,例如减少细胞增殖和存活 .
生化分析
Biochemical Properties
4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions as a selective inhibitor of src family kinases, including v-Src and c-Fyn, as well as the tyrosine kinase c-Abl . The compound exhibits high selectivity for the I338G mutant v-Src, with an IC50 value of 1.5 nM, compared to 1.0 µM for the wild-type v-Src . Additionally, it inhibits wild-type Fyn with an IC50 value of 600 nM . The interactions between 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine and these kinases are ATP-competitive and reversible, making it a valuable tool for studying kinase signaling pathways .
Cellular Effects
4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine influences various cellular processes by inhibiting specific tyrosine kinases. This inhibition affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism . The compound’s selective inhibition of mutant kinases over wild-type kinases allows researchers to study the specific roles of these kinases in cellular functions and disease states . For example, the inhibition of v-Src and c-Fyn can impact cell proliferation, differentiation, and survival, providing insights into cancer biology and potential therapeutic targets .
Molecular Mechanism
The molecular mechanism of action of 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine involves its binding to the ATP-binding site of target kinases, thereby preventing ATP from binding and inhibiting kinase activity . This ATP-competitive inhibition is reversible, allowing for precise control over kinase activity in experimental settings . The compound’s high selectivity for mutant kinases, such as the I338G mutant v-Src, is due to specific interactions within the ATP-binding pocket that are not present in wild-type kinases . This selectivity enables researchers to dissect the roles of mutant kinases in disease progression and develop targeted therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine can change over time due to its stability and degradation. The compound is stable when stored at -20°C and can be reconstituted in DMSO for experimental use . Over time, the inhibition of target kinases by this compound can lead to long-term changes in cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important for understanding the sustained impact of kinase inhibition on cellular processes and for designing long-term therapeutic strategies .
Dosage Effects in Animal Models
The effects of 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound selectively inhibits mutant kinases without significant toxicity . At higher doses, it may exhibit off-target effects and toxicity, highlighting the importance of dose optimization in preclinical studies . Threshold effects observed in these studies provide valuable information for determining the therapeutic window and potential adverse effects of the compound .
Metabolic Pathways
4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine is involved in metabolic pathways related to kinase signaling. The compound interacts with enzymes and cofactors involved in ATP synthesis and utilization, affecting metabolic flux and metabolite levels . By inhibiting specific kinases, the compound can alter the phosphorylation status of downstream targets, leading to changes in metabolic pathways and cellular energy balance . These effects are crucial for understanding the broader impact of kinase inhibition on cellular metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine is transported and distributed through interactions with transporters and binding proteins . The compound’s cell-permeable nature allows it to efficiently enter cells and reach its target kinases . Once inside the cell, it can localize to specific subcellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s localization to the cytoplasm and nucleus allows it to interact with target kinases involved in various cellular processes . These interactions can modulate kinase activity and downstream signaling pathways, leading to changes in cellular function and gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .
准备方法
1-萘基 PP1 可以通过一系列涉及形成吡唑并[3,4-d]嘧啶核的化学反应合成。 合成路线通常包括 1-萘胺与叔丁基异氰化物和其他试剂在受控条件下的反应 . 工业生产方法可能涉及优化反应条件以最大限度地提高产量和纯度,包括使用高效液相色谱 (HPLC) 进行纯化 .
化学反应分析
1-萘基 PP1 会经历各种化学反应,包括:
氧化: 它可以在特定条件下被氧化,形成相应的氧化产物。
还原: 还原反应可以产生该化合物的还原形式。
这些反应中使用的常见试剂和条件包括过氧化氢等氧化剂,硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所使用的特定试剂和条件 .
相似化合物的比较
1-萘基 PP1 在对 src 家族激酶和蛋白激酶 D 的高度选择性和效力方面是独一无二的。类似的化合物包括:
PP1: 另一种具有不同化学结构的 src 家族激酶抑制剂。
PP2: 与 PP1 相比,它是 src 家族激酶的更有效抑制剂。
达沙替尼: 一种具有更广泛特异性的多激酶抑制剂
这些化合物在选择性、效力和化学结构方面有所不同,这使得 this compound 成为特定激酶抑制研究的宝贵工具。
属性
IUPAC Name |
1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHQBIXMLULFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274446 | |
| Record name | pp1 analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221243-82-9 | |
| Record name | 1-(1,1-Dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221243-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pp1 analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride](/img/structure/B1663591.png)






